molecular formula C22H23N5O B2563727 N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105230-67-8

N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B2563727
CAS No.: 1105230-67-8
M. Wt: 373.46
InChI Key: LGONRCBQRXGPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide, also known as MP-PP, is a small molecule compound that has been synthesized and studied for its potential use in scientific research.

Scientific Research Applications

Discovery of Inhibitors

One significant application of similar compounds involves the discovery of inhibitors for specific enzymes or receptors. For example, the study of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors identified them as potent inhibitors of soluble epoxide hydrolase, highlighting the importance of certain functional groups for high potency and selectivity. This research is crucial for understanding how similar compounds can modulate biological pathways and potentially treat diseases by targeting specific enzymes or receptors (R. Thalji et al., 2013).

Antagonist Activity

Compounds with a piperidine structure have also been investigated for their receptor antagonist properties. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a selective antagonist for the CB1 cannabinoid receptor, offering insights into the molecular interaction and potential therapeutic applications in treating conditions related to cannabinoid receptors (J. Shim et al., 2002).

Synthesis and Anti-Acetylcholinesterase Activity

Another research area focuses on synthesizing novel piperidine derivatives and evaluating their anti-acetylcholinesterase activity, which is crucial for developing treatments for conditions like Alzheimer's disease. One study synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and found that specific substitutions led to a significant increase in activity, highlighting the potential of these compounds in developing antidementia agents (H. Sugimoto et al., 1990).

Antimicrobial Activity

Compounds similar to N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide have also been synthesized and evaluated for their antimicrobial activity. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity against various bacterial and fungal strains (D. S. Babu et al., 2015).

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-6-5-9-20(23-16)24-22(28)18-12-14-27(15-13-18)21-11-10-19(25-26-21)17-7-3-2-4-8-17/h2-11,18H,12-15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONRCBQRXGPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.